2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl-
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Overview
Description
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- is a compound belonging to the isoindole family Isoindoles are heterocyclic compounds characterized by a fused benzopyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline with phthalic anhydride in the presence of a catalyst can yield isoindoline derivatives . Another method involves the use of deep eutectic solvents (DES) to accelerate the preparation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield isoindoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by disrupting cellular interactions and improving immune responses . The compound may also modulate signaling pathways involved in inflammation and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar applications in pharmaceuticals and materials science.
Isoindoline: A reduced form of isoindole with different reactivity and applications.
N-Substituted Isoindoles: These derivatives have various functional groups attached, leading to diverse chemical and biological properties.
Uniqueness
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions
Properties
CAS No. |
72726-02-4 |
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Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-diphenylisoindole-4,7-dione |
InChI |
InChI=1S/C22H17NO2/c1-14-13-17(24)18-19(22(14)25)21(16-11-7-4-8-12-16)23(2)20(18)15-9-5-3-6-10-15/h3-13H,1-2H3 |
InChI Key |
LSTMFHPXDJPZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N(C(=C2C1=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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